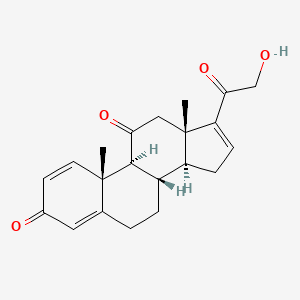

21-Hydroxypregna-1,4,16-triene-3,11,20-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

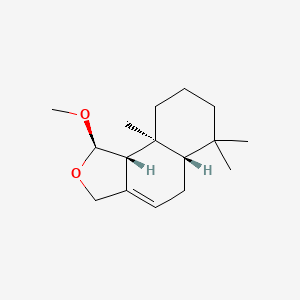

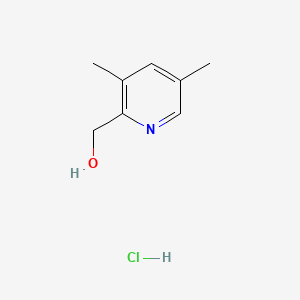

“21-Hydroxypregna-1,4,16-triene-3,11,20-trione” is a chemical compound . It is a type of pregnane, which is a class of steroids . It has been isolated from Nerium oleander, a plant that is known to contain several bioactive compounds .

Molecular Structure Analysis

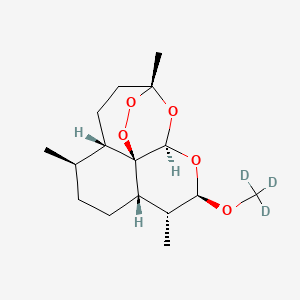

The molecular structure of “this compound” includes 52 bonds in total: 28 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 3 aliphatic ketones, 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications

Metabolite Identification in Marine Life

21-Hydroxypregna-1,4-diene-3,11,20-trione has been identified as a biliary metabolite in skate, a type of cartilaginous fish. This compound was isolated from skate bile and confirmed as a metabolite of 3H-1alpha-hydroxycorticosterone through chromatography and mass spectrometry techniques (Truscott, Kane, & Idler, 1978).

Bioactive Compounds in Plants

A study identified 21-hydroxypregna-4,6-diene-3,12,20-trione among new pregnanes isolated from Nerium oleander. These compounds exhibited anti-inflammatory activity in vitro, particularly in inhibiting the induction of intercellular adhesion molecule-1 (ICAM-1). Additionally, some compounds showed significant cytotoxic activity against various human cell lines, suggesting potential for cancer treatment research (Bai et al., 2007).

Intermediate in Steroid Synthesis

In a chemical synthesis context, 21-Hydroxypregna-1,4,16-triene-3,11,20-trione was used as an intermediate in the synthesis of betamethasone, a potent corticosteroid. The process involved epoxidation, ring opening, and hydrolysis to produce improved yields (Platonov, 1969).

Biochemical Analysis

Biochemical Properties

21-Hydroxypregna-1,4,16-triene-3,11,20-trione plays a significant role in biochemical reactions. Researchers may use this compound to investigate the enzymatic pathways involved in steroidogenesis, and the role that various enzymes play in the modification of steroid precursors . The compound’s interactions with steroid receptors and binding proteins might also be explored to gain insights into the specificity and affinity of these interactions .

Cellular Effects

Given its structural similarity to endogenous steroid hormones, it is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely involved in several metabolic pathways, given its structural similarity to endogenous steroid hormones. This could also include any effects on metabolic flux or metabolite levels .

properties

IUPAC Name |

(8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,19,22H,3-5,10-11H2,1-2H3/t14-,15-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGXLIOJOJRVKD-PKTBXOATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857828 |

Source

|

| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102447-86-9 |

Source

|

| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanal, 4-[(2-oxopropyl)amino]- (9CI)](/img/no-structure.png)

![[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)